molecular formula C24H31N3O3 B2967333 N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-66-3

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2967333
CAS No.: 872848-66-3
M. Wt: 409.53
InChI Key: BHCXGQSINQGJSD-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a glyoxylamide derivative featuring a complex indole-based scaffold. Its structure includes:

  • Indol-3-yl core: Functionalized at the 1-position with a 2-(diethylamino)-2-oxoethyl substituent, which introduces tertiary amine and carbonyl groups, likely influencing receptor interactions.
  • Glyoxylamide bridge: Linking the indole moiety to the cyclohexenyl ethyl group, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-26(4-2)22(28)17-27-16-20(19-12-8-9-13-21(19)27)23(29)24(30)25-15-14-18-10-6-5-7-11-18/h8-10,12-13,16H,3-7,11,14-15,17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCXGQSINQGJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Indole Nitrogen: The diethylamino-oxoethyl group in the target compound may enhance solubility and receptor binding compared to simpler alkyl groups (e.g., propyl in Compound 2e) or methoxy substituents () .

Amide Side Chain Variations :

  • Cyclohexenyl ethyl (target compound) vs. cyclohexyl (): The double bond in cyclohexenyl may increase rigidity and affect binding to hydrophobic pockets .
  • Adamantyl substituents () offer superior metabolic stability but lower synthetic accessibility compared to cyclohexenyl .

Biological Activity Trends :

  • Compounds with arylindole cores (e.g., 4-chlorophenyl in Compound 2e) show strong anticancer activity via MDM2-p53 binding, suggesting that the target compound’s indole substituents could be optimized for similar targets .
  • Antimicrobial activity in correlates with hydrazinyl-oxoacetyl groups, a feature absent in the target compound, indicating divergent mechanisms .

Pharmacological Potential

  • Anticancer Applications: The glyoxylamide scaffold in ’s compounds inhibits MDM2-p53 and PBR proteins, critical in cancer cell apoptosis. The target compound’s diethylamino group may enhance binding affinity compared to simpler alkylamides .
  • Antimicrobial Activity : While absent in the target compound, highlights the importance of hydrazinyl-oxoacetyl groups for antimicrobial effects, suggesting structural modifications for dual activity .

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